(R)-(+)-Citronellic acid

Description

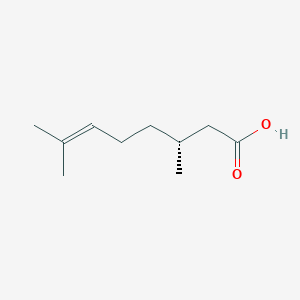

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3,7-dimethyloct-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWSUKYXUMVMGX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426458 | |

| Record name | (R)-(+)-Citronellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18951-85-4 | |

| Record name | (R)-(+)-Citronellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-Citronellic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-Citronellic Acid: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of (R)-(+)-Citronellic acid is paramount for its potential applications. This monoterpenoid carboxylic acid, a naturally occurring chiral compound, presents a unique profile for exploration in various scientific domains.

Core Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key quantitative chemical properties is presented in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [1] |

| Boiling Point | 119 °C at 3 mmHg | [1] |

| Density | 0.926 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4534 | [1] |

| Optical Activity | [α]25/D +8°, neat | [1] |

| Solubility | Soluble in chloroform, ether, ethyl acetate, and methanol (slightly). Insoluble in water. | [4] |

Chemical Structure and Identification

The structural attributes of this compound are fundamental to its chemical behavior and biological activity.

IUPAC Name: (R)-3,7-dimethyloct-6-enoic acid[3]

SMILES String: C--INVALID-LINK--CC(O)=O[1]

InChI Key: GJWSUKYXUMVMGX-SECBINFHSA-N[1]

The molecule features a chiral center at the C3 position, leading to its (R) configuration, and a double bond between C6 and C7.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the oxidation of its corresponding aldehyde, (R)-(+)-Citronellal. A detailed experimental protocol for the synthesis of the precursor, (R)-(+)-Citronellal, is available in the literature and serves as the foundational step.[5] The subsequent oxidation can be achieved using various oxidizing agents. Below is a generalized workflow.

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology for Oxidation (General Example - Jones Oxidation):

-

Dissolution: Dissolve (R)-(+)-Citronellal in acetone and cool the solution in an ice bath.

-

Titration: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green.

-

Quenching: After the addition is complete and the reaction is stirred for a designated time (monitored by TLC), quench the reaction by adding isopropanol until the green color persists.

-

Extraction: Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Analysis of this compound

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

-

The mass spectrometer will detect the eluted compounds and generate a mass spectrum for each peak. The mass spectrum of the main peak should correspond to the molecular weight of citronellic acid (170.25 g/mol ) and exhibit a characteristic fragmentation pattern. The purity can be estimated from the relative peak area in the chromatogram.[5]

-

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound are not yet extensively elucidated, research on related compounds such as citronellol and other phytochemicals provides insights into its potential biological activities.

Anti-inflammatory Properties: The structurally similar monoterpenoid, citronellol, has been shown to possess anti-inflammatory properties.[6] It is plausible that this compound may exert similar effects by modulating key inflammatory signaling pathways. Phytochemicals, in general, are known to interfere with pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which are central to the inflammatory response.[7]

Antimicrobial Activity: The aldehyde analog, citral, exhibits antimicrobial properties by disrupting bacterial cell membranes.[8] this compound, as a carboxylic acid, may also possess antimicrobial activity, potentially through a similar mechanism of membrane disruption or by altering intracellular pH.

Further research is warranted to delineate the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

Caption: Proposed mechanism of anti-inflammatory action.

References

- 1. (R)-(+)-香茅酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-(+)-Citronellicacid|CAS 18951-85-4|Rlavie [rlavie.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(+)-Citronellic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Biological Activities, and Experimental Evaluation of (R)-(+)-Citronellic Acid for Researchers, Scientists, and Drug Development Professionals.

This compound, a naturally occurring monoterpenoid, is gaining significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols to support further research and development.

Core Chemical and Physical Properties

This compound, also known as (3R)-3,7-dimethyloct-6-enoic acid, is a chiral organic compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 18951-85-4[1][2] |

| Molecular Formula | C₁₀H₁₈O₂[1][2] |

| Molecular Weight | 170.25 g/mol [2] |

| Appearance | Yellowish liquid |

| Synonyms | (R)-3,7-diMethyloct-6-enoic acid, (3R)-3,7-Dimethyl-6-octenoic acid |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily focusing on its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that citronellic acid can improve skin barrier function through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This activation leads to an enhancement of cornified envelope formation and an increase in the expression of involucrin, a key marker of keratinocyte differentiation. Furthermore, citronellic acid has been shown to decrease the expression of inflammatory cytokines and anti-microbial peptides in human keratinocyte (HaCaT) cells when inflammation is induced by lipopolysaccharide (LPS).

The anti-inflammatory effects of many phytochemicals are mediated through the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. It is plausible that this compound may also exert its anti-inflammatory effects through the inhibition of NF-κB, a central regulator of the inflammatory response.

Antimicrobial Activity

While specific studies on the antimicrobial mechanism of this compound are emerging, research on related compounds like citral suggests that the mode of action likely involves the disruption of bacterial cell membranes. This can lead to a decrease in intracellular ATP concentration, altered membrane potential, and ultimately, cell death.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

In Vitro Anti-inflammatory Assay: Cytokine Expression in LPS-stimulated HaCaT Cells

This protocol outlines the steps to assess the anti-inflammatory effects of this compound by measuring its ability to reduce the expression of pro-inflammatory cytokines in human keratinocytes.

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in 6-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) and incubated for 1 hour.

-

Inflammation Induction: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS alone) are included.

-

Incubation: The cells are incubated for 24 hours.

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. The expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-1β) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene such as GAPDH.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound required to inhibit the growth of a specific microorganism.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is inoculated into a sterile nutrient broth and incubated overnight at 37°C. The bacterial suspension is then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using sterile nutrient broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the putative signaling pathway for the anti-inflammatory action of this compound and a general workflow for its experimental evaluation.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Caption: General experimental workflow for evaluating this compound.

References

A Technical Guide to the Natural Sources and Isolation of (R)-(+)-Citronellic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Citronellic acid, a monoterpenoid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its presence in several natural sources, primarily essential oils, offers a viable route for its extraction and subsequent utilization. This technical guide provides an in-depth overview of the natural origins of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound is found as a constituent of various plant essential oils. The primary sources include species from the Cymbopogon and Pelargonium genera. While direct quantitative data for this compound is often not explicitly reported in routine essential oil analyses, its presence is inferred from the significant quantities of its biosynthetic precursors, (R)-(+)-citronellal and (R)-(+)-citronellol.

Table 1: Key Natural Sources and a Selection of Relevant Chemical Constituents

| Plant Species | Common Name | Plant Part | Major Relevant Constituents | Concentration Range (%) |

| Cymbopogon winterianus | Java Citronella | Leaves | Citronellal, Geraniol, Citronellol | Citronellal: 29.15% - 43.13%[1], Geraniol: 22.52%[2], Citronellol: 7.43%[2] |

| Pelargonium graveolens | Rose Geranium | Leaves | Citronellol, Geraniol | Citronellol: 18% - 43%[2], Geraniol: 5% - 20%[2] |

Note: The concentration of citronellic acid is generally lower than its precursors and can vary significantly based on factors such as plant cultivar, geographical location, harvest time, and extraction method.

Biosynthesis of this compound in Plants

The biosynthesis of this compound follows the general pathway for monoterpenoid synthesis in plants, originating from the Methylerythritol 4-phosphate (MEP) pathway. This pathway, located in the plastids, produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps leading to this compound are:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the ten-carbon precursor, geranyl pyrophosphate (GPP).

-

Formation of Geraniol and Geranial: GPP is then converted to geraniol, which is subsequently oxidized to form geranial (a component of citral).

-

Reduction to (R)-(+)-Citronellal: Geranial undergoes an enantioselective reduction to form (R)-(+)-citronellal, a key chiral intermediate. This step is catalyzed by specific enzymes like iridoid synthase-like enzymes.[3]

-

Oxidation to this compound: Finally, (R)-(+)-citronellal is oxidized to yield this compound. This oxidation can also occur from (R)-(+)-citronellol.

Biosynthesis of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by fractionation and purification to isolate the target compound.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[4] This technique is suitable for volatile compounds that are immiscible with water.

Experimental Protocol: Steam Distillation of Cymbopogon winterianus Leaves

-

Plant Material Preparation: Freshly harvested leaves of Cymbopogon winterianus are chopped into small pieces (2-3 cm) to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask with a sufficient amount of water.

-

Distillation: The water is heated to boiling, and the steam passes through the plant material, carrying the volatile essential oil components.

-

Condensation and Collection: The steam and oil vapor mixture is then passed through a condenser, where it cools and liquefies. The collected distillate separates into two layers in the collection vessel: the upper layer being the essential oil and the lower layer being the aqueous phase (hydrosol).

-

Oil Separation: The essential oil is carefully separated from the hydrosol using a separatory funnel.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Workflow for Essential Oil Extraction.

Step 2: Fractional Distillation of Crude Essential Oil

Fractional distillation is employed to separate the components of the crude essential oil based on their boiling points.[5] This step helps to enrich the fraction containing citronellic acid and its precursors.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled with a Vigreux or packed column to provide a large surface area for repeated vaporization and condensation cycles.

-

Distillation: The crude essential oil is heated in the distillation flask. As the vapor rises through the fractionating column, a temperature gradient is established.

-

Fraction Collection: Fractions are collected at different temperature ranges. The composition of each fraction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS). Fractions rich in citronellal, citronellol, and citronellic acid are collected for further purification.

Step 3: Purification by Column Chromatography

Column chromatography is a powerful technique for the final purification of this compound from the enriched fraction.[6]

Experimental Protocol: Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.

-

Sample Loading: The concentrated fraction from the fractional distillation is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel column.

-

Elution: The mobile phase is passed through the column to elute the components. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.

-

Fraction Collection: Small fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) and GC-MS to identify the fractions containing pure this compound.

-

Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to obtain the purified this compound.

Conclusion

The isolation of this compound from natural sources presents a sustainable and valuable alternative to synthetic routes. A thorough understanding of the distribution of this compound in various plant species, coupled with optimized extraction and purification protocols, is crucial for obtaining high-purity material for applications in the pharmaceutical and fine chemical industries. The methodologies outlined in this guide provide a comprehensive framework for researchers and professionals engaged in the exploration and utilization of this important chiral molecule.

References

- 1. Essential oil composition and antimicrobial potential of aromatic plants grown in the mid-hill conditions of the Western Himalayas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 3. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steam distillation - Wikipedia [en.wikipedia.org]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of (R)-(+)-Citronellic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-(+)-Citronellic acid, a naturally occurring monoterpenoid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with comprehensive experimental protocols.

Molecular Structure

This compound, also known as (R)-3,7-dimethyloct-6-enoic acid, is a chiral monounsaturated fatty acid. Its structure consists of a carboxylic acid functional group and a carbon chain with two methyl substituents and one double bond.

Molecular Formula: C₁₀H₁₈O₂ Molecular Weight: 170.25 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| 5.10 | Triplet | 1H | H-6 |

| 2.25 - 2.45 | Multiplet | 2H | H-2 |

| 1.95 - 2.10 | Multiplet | 1H | H-3 |

| 1.85 - 1.95 | Multiplet | 2H | H-5 |

| 1.68 | Singlet | 3H | C-7-CH₃ (trans to C-5) |

| 1.60 | Singlet | 3H | C-7-CH₃ (cis to C-5) |

| 1.15 - 1.40 | Multiplet | 2H | H-4 |

| 0.96 | Doublet | 3H | C-3-CH₃ |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.[1]

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 179.5 | C-1 (-COOH) |

| 131.5 | C-7 |

| 124.5 | C-6 |

| 41.5 | C-2 |

| 37.5 | C-4 |

| 35.0 | C-5 |

| 29.5 | C-3 |

| 25.7 | C-7-CH₃ (trans) |

| 19.5 | C-3-CH₃ |

| 17.6 | C-7-CH₃ (cis) |

Note: The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows characteristic absorptions for a carboxylic acid.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2965, 2920, 2870 | Strong | C-H stretch (alkane) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1460, 1380 | Medium | C-H bend (alkane) |

| 1290 | Medium | C-O stretch (carboxylic acid) |

| 940 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z Ratio | Relative Intensity (%) | Possible Fragment |

| 170 | Low | [M]⁺ (Molecular Ion) |

| 155 | Low | [M - CH₃]⁺ |

| 127 | Moderate | [M - C₃H₇]⁺ |

| 110 | Moderate | [M - C₄H₁₀O]⁺ |

| 85 | High | [C₅H₉O]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation patterns can be complex and may vary with the ionization technique and instrument conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrumentation and Parameters:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a field strength of 300 MHz or higher.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the peak positions in both ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For Electrospray Ionization (ESI), the solution can be directly infused or injected into the liquid chromatography system.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid.

Instrumentation and Parameters (ESI-MS):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids ([M-H]⁻).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation (e.g., Nitrogen at 5-10 L/min and 300-350 °C).

-

Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

Data Processing:

-

The mass spectrum is generated by plotting the ion intensity versus the mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-(+)-Citronellic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (R)-(+)-Citronellic acid, a chiral monoterpenoid of interest in various scientific and industrial fields, including fragrance, and potentially in antimicrobial and anti-inflammatory research.[1] This document focuses on its solubility and pKa, presenting quantitative data, detailed experimental protocols, and a visualization of its synthetic pathway.

Core Physicochemical Properties

This compound, also known as (3R)-3,7-dimethyl-6-octenoic acid, is a derivative of citronellal.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | Clear pale yellow to pale brown oil/liquid | [2][3][4] |

| Density | 0.926 g/mL at 25 °C | [3][4] |

| Boiling Point | 119 °C at 3 mmHg | [3][4] |

| Refractive Index | n²⁰/D 1.4534 | [3][4] |

| Optical Activity | [α]²⁵/D +8° (neat) | [3][4] |

| Predicted pKa | 4.78 ± 0.10 | [2][3] |

| Flash Point | >230 °F (>110 °C) | [3] |

Solubility Profile

This compound is a lipophilic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents.

| Solvent | Solubility | Reference |

| Water | Insoluble | [5] |

| Glycerol | Insoluble | [5] |

| Ethanol | Soluble | [5] |

| Fixed Oils | Soluble in most | [5] |

| Propylene Glycol | Soluble | [5] |

| Chloroform | Slightly Soluble | [2][3] |

| Ether | Slightly Soluble | [2][3] |

| Ethyl Acetate | Slightly Soluble | [2][3] |

| Methanol | Slightly Soluble | [2][3] |

Experimental Protocols

Detailed methodologies for determining the pKa and solubility of this compound are provided below. These protocols are adapted for a water-insoluble carboxylic acid.

Determination of pKa by Potentiometric Titration in a Co-solvent System

Due to the poor water solubility of this compound, its pKa is best determined in a mixed-solvent system, followed by extrapolation to aqueous conditions.[6]

Materials:

-

This compound

-

Methanol (ACS grade or higher)

-

Deionized water (carbonate-free)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of Co-solvent Mixtures: Prepare a series of methanol-water mixtures (e.g., 30%, 50%, 70% v/v methanol) containing 0.15 M KCl to maintain a constant ionic strength.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of each co-solvent mixture to achieve a final concentration of approximately 1-10 mM.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Acidification: Acidify the sample solution to approximately pH 2 with the standardized 0.1 M HCl solution.

-

Titration: Titrate the stirred solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa in the specific co-solvent mixture (pₛKₐ) corresponds to the pH at the half-equivalence point.

-

Extrapolation to Aqueous pKa: Determine the pₛKₐ in at least three different co-solvent mixtures. Plot the pₛKₐ values against the mole fraction of the organic solvent and extrapolate the linear regression to zero mole fraction to obtain the aqueous pKa value.

Quantitative Solubility Determination by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, propylene glycol)

-

Screw-capped vials

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Synthesis Workflow

This compound can be synthesized from (R)-(+)-Citronellal via a Pinnick oxidation.[5] This method is known for its mild conditions and tolerance of various functional groups.[4][5]

Caption: Synthesis of this compound from (R)-(+)-Citronellal.

This diagram illustrates the key steps and components involved in the Pinnick oxidation of (R)-(+)-Citronellal to yield this compound. The process involves the reaction of the aldehyde with sodium chlorite in a buffered solution, followed by work-up and purification to isolate the final carboxylic acid product. The use of a scavenger like 2-methyl-2-butene is crucial to neutralize the hypochlorous acid byproduct.[4]

References

- 1. synarchive.com [synarchive.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. psiberg.com [psiberg.com]

- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Biosynthesis of (R)-(+)-Citronellic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Citronellic acid is a monoterpenoid with significant applications in the fragrance, flavor, and pharmaceutical industries. Its biosynthesis in plants is a multi-step enzymatic process primarily occurring in specialized tissues such as glandular trichomes. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants, starting from the universal precursor geranyl diphosphate (GPP). It details the key enzymatic transformations, the families of enzymes likely involved, and presents available, albeit limited, quantitative data. Furthermore, this guide offers detailed experimental protocols for the key analytical techniques and enzyme assays relevant to the study of this pathway, and includes visual representations of the metabolic route and experimental workflows to aid in research and development.

Introduction

This compound is an acyclic monoterpenoid carboxylic acid found in the essential oils of various aromatic plants, including rose-scented geranium (Pelargonium graveolens), lemon balm (Melissa officinalis), and rosemary (Rosmarinus officinalis).[1] Its chiral nature and pleasant aroma make it a valuable compound in the formulation of fragrances and as a precursor for the synthesis of other significant molecules. Understanding its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for industrial applications.

This guide delineates the proposed biosynthetic pathway of this compound, which is believed to proceed through the oxidation of geraniol, followed by a stereoselective reduction and a final oxidation step.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are condensed to form the C10 compound, geranyl diphosphate (GPP), the direct precursor for most monoterpenoids.[2] The proposed pathway from GPP to this compound involves the following key steps:

-

Dephosphorylation of Geranyl Diphosphate (GPP) to Geraniol: The pathway is initiated by the conversion of GPP to geraniol. This step is likely catalyzed by a geraniol synthase (GES) or a phosphatase.

-

Oxidation of Geraniol to Geranial: Geraniol is then oxidized to its corresponding aldehyde, geranial. This reaction is catalyzed by a geraniol dehydrogenase.

-

Stereoselective Reduction of Geranial to (R)-Citronellal: Geranial undergoes a stereoselective reduction of its α,β-unsaturated double bond to yield (R)-citronellal. This is a critical step that establishes the chirality of the final product. Enzymes from the Old Yellow Enzyme (OYE) family and progesterone 5β-reductase and/or iridoid synthase-like enzymes (PRISE) are implicated in this type of transformation.[3]

-

Oxidation of (R)-Citronellal to this compound: The final step is the oxidation of the aldehyde group of (R)-citronellal to a carboxylic acid, forming this compound. This reaction is likely catalyzed by an aldehyde dehydrogenase (ALDH).

The proposed biosynthetic pathway is depicted in the following diagram:

Key Enzymes and Their Characteristics

While specific enzymes for the entire this compound pathway have not been fully characterized in a single plant species, evidence from related monoterpenoid biosynthetic pathways provides strong indications of the enzyme families involved.

| Enzymatic Step | Enzyme Family | Cofactor(s) | Subcellular Localization (Putative) | Key Characteristics |

| GPP → Geraniol | Geraniol Synthase / Phosphatase | Mg²⁺/Mn²⁺ | Plastids, Cytosol | Catalyzes the removal of the diphosphate group from GPP. |

| Geraniol → Geranial | Geraniol Dehydrogenase | NAD⁺/NADP⁺ | Cytosol, Mitochondria | Oxidizes the primary alcohol group of geraniol to an aldehyde. |

| Geranial → (R)-Citronellal | Ene-Reductase (OYE, PRISE) | NADPH | Cytosol | Catalyzes the stereospecific reduction of the C=C double bond. |

| (R)-Citronellal → this compound | Aldehyde Dehydrogenase (ALDH) | NAD⁺/NADP⁺ | Cytosol, Mitochondria | Oxidizes the aldehyde group to a carboxylic acid. |

Quantitative Data

Quantitative data on the biosynthesis of this compound in plants is currently scarce in the literature. Most studies focus on the qualitative identification of compounds in essential oils. However, some studies on related monoterpenoids in Pelargonium graveolens provide insights into the potential metabolic flux and enzyme kinetics.

| Plant Species | Compound | Concentration Range | Analytical Method | Reference |

| Pelargonium graveolens | Citronellic acid | - | GC-MS | [4] |

| Melissa officinalis | Citronellal | 6.42% of essential oil | GC-MS | [5] |

| Pelargonium graveolens | Citronellol | 34.22% of essential oil | GC-MS | [6] |

| Pelargonium graveolens | Geraniol | 11.67% of essential oil | GC-MS | [6] |

Note: The provided data for citronellal, citronellol, and geraniol are from related species and are indicative of the precursor pool available for citronellic acid biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol describes the extraction of essential oils from plant material and the subsequent quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram:

Materials:

-

Fresh or dried plant material (e.g., leaves of Pelargonium graveolens)

-

Grinder or mortar and pestle

-

Steam distillation apparatus or Soxhlet extractor

-

Organic solvent (e.g., n-hexane, diethyl ether)

-

Anhydrous sodium sulfate

-

GC-MS system with a chiral column (e.g., Beta-Dex™)

-

This compound standard

-

Internal standard (e.g., n-dodecane)

Procedure:

-

Sample Preparation:

-

Fresh plant material can be used directly or air-dried in the shade.

-

Grind the dried material to a fine powder.

-

-

Extraction:

-

Steam Distillation: Place the ground plant material in a flask with water and perform steam distillation for 3-4 hours. Collect the essential oil.

-

Solvent Extraction: Extract the powdered plant material with a suitable organic solvent using a Soxhlet apparatus for 6-8 hours. Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Drying the Extract:

-

Dissolve the essential oil or crude extract in a small volume of the chosen solvent.

-

Add anhydrous sodium sulfate to remove any residual water.

-

Filter the solution.

-

-

GC-MS Analysis:

-

Prepare a calibration curve using the this compound standard.

-

Prepare the sample for injection by diluting it in the solvent and adding a known concentration of the internal standard.

-

Inject the sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: Chiral capillary column (e.g., Beta-Dex™ 120, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial 60°C for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve and the internal standard.

-

Aldehyde Dehydrogenase (ALDH) Enzyme Assay

This protocol provides a general method for assaying the activity of aldehyde dehydrogenase, the enzyme responsible for the final step in this compound biosynthesis. This assay can be adapted for crude plant extracts or purified enzyme preparations.

Principle: The activity of ALDH is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm, which is coupled to the oxidation of (R)-citronellal to this compound.

Workflow Diagram:

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM DTT, 1 mM EDTA, and 10% glycerol)

-

(R)-Citronellal (substrate)

-

NAD⁺

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer (1:3 w/v).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

100 µL of 10 mM NAD⁺

-

50 µL of crude enzyme extract

-

-

Incubate the mixture at 30°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding 50 µL of 10 mM (R)-citronellal (dissolved in a suitable solvent like DMSO, with a final DMSO concentration in the assay below 1%).

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity (in µmol/min/mg protein) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6.22 mM⁻¹ cm⁻¹).

-

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of the intricate metabolic pathways that lead to the vast diversity of natural products. While the proposed pathway provides a solid framework for research, further studies are needed to definitively identify and characterize the specific enzymes involved in each step, particularly the elusive (R)-citronellal dehydrogenase. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, in plants known to produce citronellic acid will be instrumental in elucidating the complete pathway. This knowledge will not only advance our fundamental understanding of plant biochemistry but also pave the way for the metabolic engineering of plants and microorganisms for the sustainable production of this valuable monoterpenoid.

References

- 1. mdpi.com [mdpi.com]

- 2. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | An Integrative Volatile Terpenoid Profiling and Transcriptomics Analysis for Gene Mining and Functional Characterization of AvBPPS and AvPS Involved in the Monoterpenoid Biosynthesis in Amomum villosum [frontiersin.org]

- 5. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Citronellic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of the enantiomers of citronellic acid. It details the methodologies for their separation and stereospecific synthesis, presenting quantitative data in structured tables and illustrating key processes with diagrams generated using the DOT language.

Introduction to Citronellic Acid and its Stereoisomerism

Citronellic acid, systematically known as 3,7-dimethyl-6-octenoic acid, is a monoterpenoid and a monounsaturated fatty acid.[1][2] Its structure contains a chiral center at the C3 position, giving rise to two distinct enantiomers: (R)-(+)-citronellic acid and (S)-(-)-citronellic acid. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit different spatial arrangements of their atoms, leading to distinct optical properties and potentially different biological activities.

The dextrorotatory (d- or +) form is a known constituent of various essential oils, including Java citronella, geranium, and lemongrass.[2] The levorotatory (l- or -) form has been identified in cypress oil.[2] The racemic mixture, a combination of both enantiomers, is found in camphor oil.[2]

Physicochemical Properties of Citronellic Acid Enantiomers

The distinct stereochemistry of the citronellic acid enantiomers results in measurable differences in their physical properties, most notably their interaction with plane-polarized light. The following tables summarize the key quantitative data for the racemic mixture and the individual enantiomers.

Table 1: General Physicochemical Properties of Citronellic Acid

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Odor | Green, grassy |

| Boiling Point | 121-122 °C @ 1 mmHg |

| Density | 0.923 g/mL at 25 °C |

| Refractive Index | n20/D 1.454 |

| Water Solubility | Insoluble |

Data sourced from multiple chemical suppliers and databases.

Table 2: Enantiomer-Specific Properties

| Property | This compound | (S)-(-)-Citronellic Acid |

| CAS Number | 18951-85-4 | 2111-53-7 |

| Optical Rotation [α]D²⁵ (neat) | +8° | -8° |

| Density (g/mL at 25 °C) | 0.926 | 0.926 |

| Boiling Point (°C/mmHg) | 119 °C / 3 mmHg | 115-120 °C / 0.4 mmHg |

| Refractive Index (n20/D) | 1.4534 | 1.453 |

Data compiled from various chemical supplier specifications.

Historical Perspective and Discovery

The study of enantiomers dates back to the 19th century with Louis Pasteur's pioneering work on the separation of tartaric acid crystals. The principles of stereoisomerism and optical activity laid the groundwork for understanding and isolating chiral molecules like citronellic acid. While the exact date and individual credited with the initial discovery of citronellic acid are not prominently documented, its identification is intrinsically linked to the chemical analysis of essential oils in the late 19th and early 20th centuries. The German chemist F. W. Semmler was a key figure in the early investigation of terpenes and essential oils, and his work likely contributed to the characterization of citronellic acid and its derivatives.

The resolution of racemic mixtures into their constituent enantiomers became a critical technique in organic chemistry. The method of fractional crystallization of diastereomeric salts, formed by reacting a racemic acid with a chiral base, has been a cornerstone of this field.

Experimental Protocols

Resolution of Racemic Citronellic Acid via Fractional Crystallization

The classical method for separating the enantiomers of a racemic carboxylic acid involves the formation of diastereomeric salts with a chiral base. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The alkaloid brucine is a commonly used resolving agent for this purpose.

Experimental Workflow:

Detailed Protocol:

-

Diastereomeric Salt Formation:

-

Dissolve equimolar amounts of racemic citronellic acid and a chiral resolving agent, such as (-)-brucine, in a suitable solvent like acetone.[3]

-

Gentle heating may be required to achieve complete dissolution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The diastereomeric salt with lower solubility will preferentially crystallize out of the solution.[3]

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

The mother liquor will be enriched in the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomers:

-

Treat the separated crystalline salt with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically enriched citronellic acid.

-

The resolving agent can be recovered from the aqueous layer after basification.

-

Extract the liberated citronellic acid with an organic solvent like diethyl ether.

-

Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the purified enantiomer.

-

Repeat the process with the mother liquor to isolate the other enantiomer.

-

-

Purification and Analysis:

-

The optical purity of the separated enantiomers can be determined using polarimetry.

-

Further purification can be achieved by recrystallization or distillation.

-

Stereospecific Synthesis of this compound

A known method for the stereospecific synthesis of this compound utilizes (R)-(+)-pulegone as a chiral starting material.

Reaction Pathway:

Detailed Protocol:

-

Addition of HCl to (R)-(+)-Pulegone:

-

(R)-(+)-Pulegone is treated with hydrochloric acid. The reaction involves the addition of HCl across the double bond and to the carbonyl group.[4]

-

-

Treatment with Sodium Hydroxide:

-

The resulting intermediate is then treated with sodium hydroxide. This step involves an intramolecular rearrangement and hydrolysis to yield this compound.[4]

-

Asymmetric Synthesis of Citronellic Acid Enantiomers

Modern synthetic approaches often employ asymmetric catalysis to directly produce a single enantiomer, avoiding the need for resolution. While specific detailed protocols for the asymmetric synthesis of (S)-(-)-citronellic acid are less commonly documented in general literature, the principles of asymmetric synthesis can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

General Principle of Asymmetric Synthesis:

Conclusion

The enantiomers of citronellic acid provide a classic example of stereoisomerism in natural products. Their discovery and the development of methods for their separation and synthesis have been integral to the advancement of organic chemistry. For researchers and professionals in drug development, understanding the distinct properties and synthesis of individual enantiomers is crucial, as stereochemistry often plays a pivotal role in pharmacological activity. The methodologies outlined in this guide provide a foundational understanding for the isolation and synthesis of these and other chiral molecules.

References

Thermochemical Profile of (R)-(+)-Citronellic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for (R)-(+)-Citronellic acid. Due to the limited availability of experimentally determined thermochemical properties specific to the (R)-(+)-enantiomer, this document primarily presents data for the broader "citronellic acid" and outlines generalized experimental protocols. Additionally, this guide details the known biosynthetic and degradation pathways involving citronellic acid, offering critical insights for researchers in metabolic engineering and drug development.

Thermochemical Data

The following tables summarize the available thermochemical and physical property data for citronellic acid. It is important to note that much of the quantitative thermochemical data is not specified for the (R)-(+)-enantiomer and may be based on theoretical calculations rather than direct experimental measurement.

Table 1: Thermochemical Properties of Citronellic Acid

| Property | Value | Units | Notes |

| Standard Gibbs Free Energy of Formation | -163.19 | kJ/mol | Not specified for (R)-(+)-enantiomer.[1] |

| Standard Enthalpy of Formation | -412.39 | kJ/mol | Not specified for (R)-(+)-enantiomer.[1] |

Table 2: Physical Properties of this compound and Citronellic Acid

| Property | Value | Units | Compound |

| Molecular Formula | C₁₀H₁₈O₂ | - | This compound |

| Molecular Weight | 170.25 | g/mol | This compound |

| Boiling Point | 119 °C at 3 mmHg | - | This compound |

| Density | 0.926 g/mL at 25 °C | - | This compound |

| Boiling Point | 121-122 °C at 1 mmHg | - | Citronellic acid[2] |

| Density | 0.923 g/mL at 25 °C | - | Citronellic acid[2] |

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a static-bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

-

Bomb Sealing and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The calorimeter is then assembled with a stirrer and a high-precision thermometer.

-

Temperature Equilibration and Ignition: The water in the calorimeter is stirred until a constant initial temperature is reached. The sample is then ignited by passing an electric current through the ignition wire.

-

Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from any residual nitrogen. The standard enthalpy of combustion is then calculated from the heat released and the molar mass of the sample.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be measured as a function of temperature using a differential scanning calorimeter.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Measurement Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, which involves heating the sample at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity, such as sapphire, measured under the same experimental conditions. This comparison allows for the calculation of the specific heat capacity of this compound at different temperatures.

Signaling and Metabolic Pathways

This compound is involved in several biological pathways, including its biosynthesis in yeast and its degradation by bacteria. Understanding these pathways is crucial for applications in metabolic engineering and bioremediation.

Biosynthesis of Citronellic Acid in Saccharomyces cerevisiae

Saccharomyces cerevisiae can be engineered to produce citronellic acid from geraniol. The pathway involves the oxidation of geraniol to geranial, followed by the reduction of geranial to citronellal, and finally the oxidation of citronellal to citronellic acid.

Caption: Biosynthesis pathway of this compound in engineered S. cerevisiae.

Degradation of Citronellic Acid in Pseudomonas species

Pseudomonas species are capable of utilizing citronellol and citronellic acid as a carbon source. The degradation pathway involves the activation of citronellic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions.

Caption: Degradation pathway of this compound in Pseudomonas species.

References

An In-depth Technical Guide on the Safety and Handling of (R)-(+)-Citronellic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-(+)-Citronellic acid, a key intermediate in various chemical syntheses. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory personnel.

Chemical Identification and Physical Properties

This compound is a monoterpenoid and a branched-chain fatty acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (3R)-3,7-Dimethyl-6-octenoic acid[2][3] |

| CAS Number | 18951-85-4[2][4] |

| Molecular Formula | C₁₀H₁₈O₂[2][5] |

| Molecular Weight | 170.25 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid/oil[3][5] |

| Boiling Point | 119 °C at 3 mmHg[4][6], 121-122 °C at 1 mmHg[7][8], 125 °C at 2 mmHg[9], 257 °C[1][5] |

| Density | 0.926 g/mL at 25 °C[4][6] |

| Refractive Index | n20/D 1.4534[4] |

| Flash Point | >110 °C (>230 °F)[9], 113 °C (235.4 °F) - closed cup[4][8] |

| Solubility | Insoluble in water[7]; Soluble in chloroform, ether, ethyl acetate, and methanol (slightly)[10] |

| Optical Activity | [α]25/D +8°, neat[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[9] The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 3 or 4 | H311: Toxic in contact with skin[1][8][11], H312: Harmful in contact with skin[2][4][9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4][8] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[12] |

Signal Word: Danger[8][11] or Warning[2][4]

Hazard Pictograms:

Precautionary Statements: P264, P280, P302 + P352 + P312, P332 + P313, P361 + P364, P405, P501.[4][8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

-

Do not breathe mist, vapors, or spray.[9]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2][9]

-

Wash hands thoroughly after handling and before breaks.[2][12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]

-

Store locked up.[12]

-

Incompatible materials should be stored separately.[13]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[9][11] Gloves should be inspected before use and disposed of properly after.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15-20 minutes. Consult a physician.[2][11] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[2][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2][11] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation and evacuate unnecessary personnel.[2]

-

Wear appropriate personal protective equipment.[2]

-

Prevent the spill from entering drains.[2]

-

Contain the spill using an inert absorbent material (e.g., sand, silica gel).[9]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

Below is a workflow for handling a chemical spill of this compound.

Caption: Workflow for handling a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: No specific data available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] However, it is classified as harmful or toxic in contact with skin and causes skin irritation.[1][2][4][8][11] There is no data available on carcinogenicity, mutagenicity, or reproductive toxicity.[2]

Experimental Protocols

-

Acute Dermal Toxicity: Typically determined using studies like OECD Test Guideline 402. This involves applying the substance to the skin of animals (e.g., rabbits or rats) and observing for adverse effects and mortality over a specified period.

-

Skin Irritation/Corrosion: Assessed using methods like OECD Test Guideline 404. The substance is applied to the skin of an animal, and the site is observed for signs of irritation such as erythema and edema.

The workflow for a general dermal toxicity assessment is outlined below.

Caption: A generalized workflow for assessing dermal toxicity.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[9] Do not let the product enter drains.[2] Contaminated packaging should be treated as the product itself.

References

- 1. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. (R)-(+)-Citronellicacid|CAS 18951-85-4|Rlavie [rlavie.com]

- 4. This compound 98 18951-85-4 [sigmaaldrich.com]

- 5. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentree.co]

- 6. This compound | 18951-85-4 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. シトロネル酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 18951-85-4 [amp.chemicalbook.com]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. gre.ac.uk [gre.ac.uk]

Stability and Storage of (R)-(+)-Citronellic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-(+)-Citronellic acid. The information is compiled from safety data sheets, chemical supplier information, and scientific literature on related terpene compounds. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to ensure the integrity and proper handling of this compound.

Chemical and Physical Properties

This compound, a monoterpenoid, is a naturally occurring compound found in the essential oils of various plants. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (3R)-3,7-Dimethyl-6-octenoic acid |

| Synonyms | (R)-3,7-Dimethyloct-6-enoic acid |

| CAS Number | 18951-85-4 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Appearance | Clear, colorless to pale yellow liquid/oil |

| Boiling Point | 119 °C at 3 mmHg |

| Density | 0.926 g/mL at 25 °C |

| Refractive Index | n20/D 1.4534 |

| Solubility | Slightly soluble in chloroform, ether, ethyl acetate, and methanol. Insoluble in water. |

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The following table outlines the recommended storage conditions based on information from various suppliers.

| Parameter | Recommendation |

| Temperature | 2-8°C[1][2][3][4] |

| Atmosphere | Store in a dry area[1]. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. |

| Container | Keep in a tightly closed container[5]. |

| Light | Store in a light-resistant container to protect from photodegradation. |

Stability Profile

This compound is generally stable under the recommended storage conditions. However, like other terpenes with unsaturated bonds and carboxylic acid functional groups, it is susceptible to degradation under certain conditions.

Incompatibilities

Contact with strong oxidizing agents should be avoided as it can lead to degradation of the molecule[3][6]. It is also incompatible with strong acids and bases[7].

Potential Degradation Pathways

-

Oxidation: The double bond in the citronellic acid molecule is susceptible to oxidation. This can be initiated by exposure to air (auto-oxidation), especially in the presence of light or heat. The carboxylic acid group is generally stable to oxidation under normal conditions.

-

Thermal Degradation: Elevated temperatures can lead to decomposition. Studies on related citronellyl diesters have shown that thermal degradation can result in the formation of monoterpene hydrocarbons, acid anhydrides, and other byproducts[5].

-

Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly oxidation of the double bond. Studies on other terpenes have shown that UV and heat treatment can lead to a variety of oxidation and cyclization products[8].

-

Hydrolysis: As a carboxylic acid, hydrolysis is not a primary degradation pathway for the parent molecule itself.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound would involve forced degradation studies. These studies intentionally stress the compound to predict its degradation profile and develop stability-indicating analytical methods. The following is a generalized protocol for such a study.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Forced degradation chamber (for thermal and photolytic stress)

Methodology:

-

Acid Hydrolysis:

-

Dissolve a known concentration of this compound in a solution of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Dissolve a known concentration of this compound in a solution of 0.1 M NaOH.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution and dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Dissolve a known concentration of this compound in a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Dilute to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 70°C) in a stability chamber for a defined period (e.g., 48 hours).

-

Dissolve the stressed sample in a suitable solvent for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to a specified light source (e.g., ICH-compliant photostability chamber) for a defined duration.

-

Analyze the solution.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

The HPLC method should be developed to separate the parent compound from all degradation products.

-

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Conclusion